1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
Description
1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a 3-methylbenzyl group and a p-tolyloxy methyl group, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-[(3-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-17-10-12-20(13-11-17)26-16-23-24-21-8-3-4-9-22(21)25(23)15-19-7-5-6-18(2)14-19/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKJZJYDHLAJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions: The 3-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 3-methylbenzyl chloride and a base such as potassium carbonate.
Etherification: The p-tolyloxy methyl group can be introduced through an etherification reaction using p-tolyl alcohol and a suitable alkylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could lead to alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including 1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole, as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, structural modifications of benzimidazole derivatives have led to compounds that inhibit key kinases involved in cancer progression, such as EGFR and mTOR, demonstrating promising half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, one study demonstrated that specific benzimidazole derivatives could upregulate pro-apoptotic factors like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 in liver cancer cells . This dual action enhances their potential as multi-targeted kinase inhibitors.
Neuropharmacology Applications
GABA-A Receptor Modulation
Another significant application of this compound is its role as a positive allosteric modulator of the GABA-A receptor. This receptor is crucial for mediating inhibitory neurotransmission in the brain, and compounds that can selectively enhance its activity are of great interest for treating various neurological disorders . The compound has been identified as a promising template for developing new GABA-A receptor ligands with improved metabolic stability and reduced hepatotoxicity.
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of benzimidazole derivatives, researchers synthesized various compounds and evaluated their cytotoxicity against several cancer cell lines. Among these, compounds similar to this compound showed significant inhibitory effects on cell proliferation and induced apoptosis through targeted kinase inhibition .
Case Study 2: Neuropharmacological Potential
A separate investigation into the neuropharmacological effects of benzimidazole derivatives revealed that certain compounds could selectively modulate the GABA-A receptor's α1/γ2 interface. This modulation was associated with enhanced anxiolytic effects in animal models, suggesting that these compounds could be developed into therapeutic agents for anxiety disorders .
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is not fully understood but may involve:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methylbenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole
- 1-(3-methylbenzyl)-2-(ethoxymethyl)-1H-benzo[d]imidazole
Uniqueness
1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is unique due to the presence of both the 3-methylbenzyl and p-tolyloxy methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Recent studies have highlighted the potential of benzimidazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. A study involving pyrazole derivatives, which share structural similarities with benzimidazoles, reported their effectiveness against BRAF(V600E) and EGFR pathways, indicating a promising avenue for antitumor drug development .
Antimicrobial Properties
Benzimidazole derivatives have also demonstrated notable antimicrobial activity. Research has indicated that certain benzimidazole compounds exhibit efficacy against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications at various positions on the benzimidazole ring can significantly influence their potency and selectivity towards specific biological targets. For example, substituents such as methyl or tolyloxy groups can enhance lipophilicity and bioavailability, thereby improving therapeutic efficacy .
Table 1: Biological Activities of Related Benzimidazole Derivatives
Table 2: Structure-Activity Relationships
| Substituent | Position on Ring | Effect on Activity |
|---|---|---|
| Methyl | 3 | Increases lipophilicity |
| Toloyoxy | 2 | Enhances bioavailability |
| Halogen (e.g., Cl) | 4 | Improves antitumor activity |
Case Study 1: Antitumor Efficacy in Breast Cancer
A study involving pyrazole derivatives indicated that compounds with similar structural features to benzimidazoles exhibited enhanced cytotoxicity in breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin showed a synergistic effect, leading to increased apoptosis rates . This suggests that further exploration of compounds like this compound could yield significant therapeutic benefits.
Case Study 2: Antimicrobial Activity Against Resistant Strains
Research has demonstrated that certain benzimidazole derivatives possess activity against antibiotic-resistant bacterial strains. The mechanism often involves interference with essential bacterial functions, making them valuable candidates for further development as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
